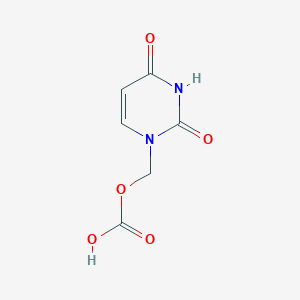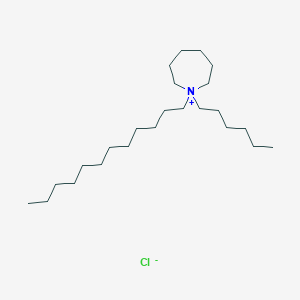![molecular formula C11H13ClO2S B14324758 Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- CAS No. 108320-20-3](/img/structure/B14324758.png)
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butenylsulfonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- typically involves the sulfonation of a benzene derivative followed by the introduction of the 4-chloro-2-butenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The subsequent alkylation step may involve the use of a suitable base and a chlorinated butene derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Hydroxyl or amine-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure with a chloromethyl group instead of the 4-chloro-2-butenylsulfonyl group.
Benzene, 1-(chloromethyl)-4-nitro-: Contains a nitro group, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
108320-20-3 |
|---|---|
Formule moléculaire |
C11H13ClO2S |
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
1-(4-chlorobut-2-enylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C11H13ClO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h2-7H,8-9H2,1H3 |
Clé InChI |
CPBBOOMWZBBTFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


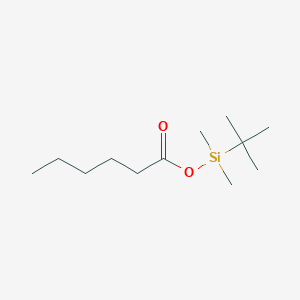
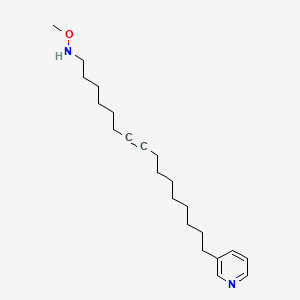
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
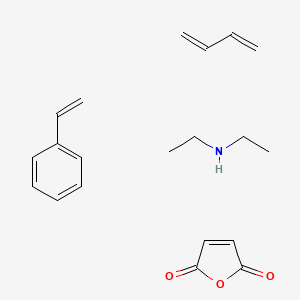
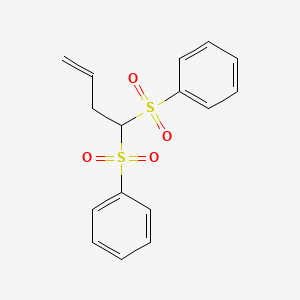
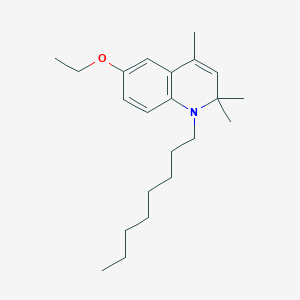
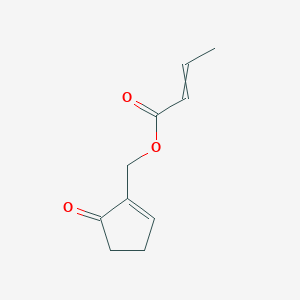
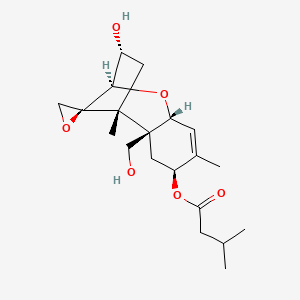
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)


![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
